2-Chloro-N-(2-cyanoethyl)acetamide

Overview

Description

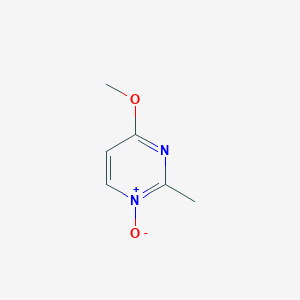

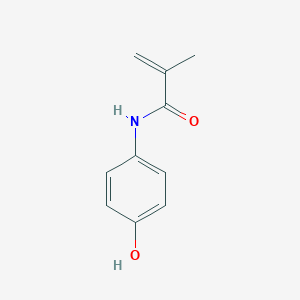

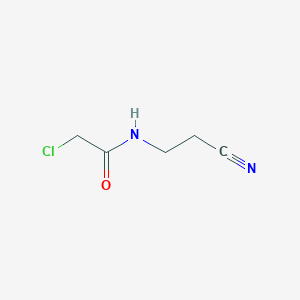

“2-Chloro-N-(2-cyanoethyl)acetamide” is a chemical compound with the CAS Number: 17756-81-9 . It has a molecular weight of 146.58 and its IUPAC name is 2-chloro-N-(2-cyanoethyl)acetamide .

Molecular Structure Analysis

The molecular formula of “2-Chloro-N-(2-cyanoethyl)acetamide” is C5H7ClN2O . The InChI code for this compound is 1S/C5H7ClN2O/c6-4-5(9)8-3-1-2-7/h1,3-4H2,(H,8,9) .

Physical And Chemical Properties Analysis

The melting point of “2-Chloro-N-(2-cyanoethyl)acetamide” is between 96-97 degrees Celsius .

Scientific Research Applications

Proteomics Research

2-Chloro-N-(2-cyanoethyl)acetamide: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions . The compound can be used to modify proteins or peptides for further analysis, aiding in the understanding of protein interactions and the discovery of biomarkers for diseases.

Inhibition of Protein Kinase C (PKC)

This compound acts as a potent and selective inhibitor of PKC , a family of protein kinases that play a key role in regulating the activity of cells in response to various stimuli . By inhibiting PKC, researchers can study the pathways and processes controlled by these enzymes, which is crucial for understanding cellular mechanisms and developing therapeutic strategies.

Antiviral and Antitumor Applications

Research has shown that 2-Chloro-N-(2-cyanoethyl)acetamide is effective against certain viruses and tumor cells, though not against bacteria . Its ability to inhibit the growth of cancer cells and the replication of animal viruses, such as the influenza virus, makes it a valuable tool in the development of antiviral and anticancer therapies.

Treatment of Abdominal Infections and Hepatitis

The compound has been used in the treatment of abdominal infections and hepatitis . Its selective toxicity towards certain pathogens allows for targeted treatment, reducing the impact on healthy cells and minimizing side effects.

Application in Pancreatitis and Mesenteric Adenitis

2-Chloro-N-(2-cyanoethyl)acetamide: has therapeutic applications in the treatment of pancreatitis and mesenteric adenitis, conditions that can be debilitating and require effective management strategies . Its pharmacological properties are leveraged to alleviate symptoms and potentially halt disease progression.

Veterinary Use in Cancer Treatment

In veterinary medicine, this compound is used to treat animals with cancer . Its mechanism of action as a noncompetitive inhibitor, binding to a site on the enzyme different from the ATP binding site, allows for a novel approach to cancer treatment in animals.

Safety and Hazards

properties

IUPAC Name |

2-chloro-N-(2-cyanoethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O/c6-4-5(9)8-3-1-2-7/h1,3-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECIKJKLCDCIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170344 | |

| Record name | Acetamide, 2-chloro-N-(2-cyanoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(2-cyanoethyl)acetamide | |

CAS RN |

17756-81-9 | |

| Record name | 2-Chloro-N-(2-cyanoethyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017756819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-chloro-N-(2-cyanoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-N-(2-CYANOETHYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XF1T004AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)

![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)